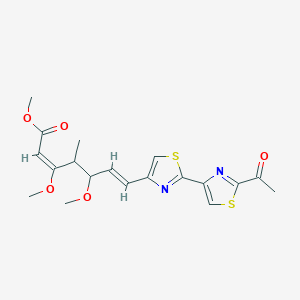

Melithiazol C

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O5S2 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

methyl (2E,6E)-7-[2-(2-acetyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-3,5-dimethoxy-4-methylhepta-2,6-dienoate |

InChI |

InChI=1S/C19H22N2O5S2/c1-11(16(25-4)8-17(23)26-5)15(24-3)7-6-13-9-27-19(20-13)14-10-28-18(21-14)12(2)22/h6-11,15H,1-5H3/b7-6+,16-8+ |

InChI Key |

FJJCCBLQMQQDDM-QICXOPSUSA-N |

Isomeric SMILES |

CC(C(/C=C/C1=CSC(=N1)C2=CSC(=N2)C(=O)C)OC)/C(=C\C(=O)OC)/OC |

Canonical SMILES |

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(=O)C)OC)C(=CC(=O)OC)OC |

Synonyms |

melithiazol C melithiazol-C |

Origin of Product |

United States |

Discovery and Natural Origin of Melithiazol C

Isolation from Myxobacterial Strains

Melithiazol C, along with other members of the melithiazol family, has been successfully isolated from the culture broth of several myxobacterial strains. nih.gov Myxobacteria, known for producing a wide array of biologically active secondary metabolites, are the natural source of these compounds. biotrop.org The isolation process typically involves cultivation of the producing strains, followed by extraction and purification of the metabolites from the culture medium. nih.govnih.gov

Below is a table of the myxobacterial strains identified as producers of melithiazols.

| Myxobacterial Strain | Reference |

|---|---|

| Melittangium lichenicola | nih.gov |

| Archangium gephyra | nih.gov |

| Myxococcus stipitatus | nih.gov |

Strains of Melittangium lichenicola have been identified as producers of melithiazols. nih.gov Specifically, the strain M. lichenicola Me l46 is known to produce melithiazol A and this compound. core.ac.uk Research into the biosynthesis of these compounds has utilized this particular strain, leading to the identification of the melithiazol biosynthetic gene cluster. researchgate.net

Archangium gephyra is another myxobacterial species from which melithiazols have been isolated. nih.gov This genus is recognized as a rich source of diverse and bioactive secondary metabolites. acs.orgnih.gov The production of melithiazols by A. gephyra underscores the capacity of this genus to synthesize complex natural products. nih.govkoreascience.kr

The isolation of melithiazols has also been reported from strains of Myxococcus stipitatus. nih.gov This species, like other myxobacteria, is found in environments such as soil and decaying wood and has been isolated from various geographical locations. biotrop.org

Historical Context of this compound Identification within the Melithiazol Family

The melithiazols were first described as a new family of antibiotic compounds in a publication from 1999. nih.gov They were identified as members of the β-methoxyacrylate (MOA) group of respiratory chain inhibitors, placing them in a class of functionally related natural products. nih.gov Within the family, this compound has been suggested to be a degradation product of Melithiazol A. core.ac.uk The study of the melithiazol biosynthetic gene cluster in Melittangium lichenicola revealed a system that combines polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules, which is responsible for assembling the core structure of these molecules. core.ac.ukresearchgate.net This biosynthetic machinery is very similar to that of the myxothiazols. core.ac.ukresearchgate.net

Comparative Analysis with Structurally Related Myxobacterial Metabolites (e.g., Myxothiazols, Cystothiazoles, Strobilurins)

This compound shares structural and functional similarities with other myxobacterial metabolites that also act as inhibitors of the mitochondrial respiratory chain's bc1 complex. nih.govnih.gov These compounds typically feature a β-methoxyacrylate toxophore, which is crucial for their biological activity. nih.govnih.gov

Myxothiazols : The melithiazols are structurally very closely related to the myxothiazols, which were first isolated from Myxococcus fulvus. nih.govnih.gov Both families of compounds are products of a combined PKS/NRPS biosynthetic pathway and share an almost identical core structure. core.ac.ukresearchgate.net The key differences lie in the starter molecule used in biosynthesis and the terminal functional group; melithiazols possess a terminal methyl ester, whereas myxothiazols have an amide moiety. researchgate.net

Cystothiazoles : The biosynthetic gene cluster for cystothiazoles shows high homology to those of both myxothiazols and melithiazols. researchgate.net This genetic similarity translates to structural resemblances, particularly in the thiazole-containing side chain. Like the melithiazols and myxothiazols, cystothiazoles are hybrid polyketide/peptide compounds. researchgate.net

Strobilurins : The strobilurins are another class of natural products that function as bc1 complex inhibitors. nih.govnih.gov They share the E-β-methoxyacrylate structural element with the melithiazols, myxothiazols, and other related inhibitors like oudemansin. nih.govnih.gov Although their core structures differ more significantly, the common β-methoxyacrylate system underscores a convergent evolutionary strategy for inhibiting cellular respiration. nih.govresearchgate.net

The following table provides a comparative overview of these structurally related metabolites.

| Compound Family | Core Structural Feature | Key Biosynthetic Pathway | Producing Organism Type | Reference |

|---|---|---|---|---|

| Melithiazols | Thiazole-containing side chain with a terminal methyl ester | Hybrid PKS/NRPS | Myxobacteria | nih.govresearchgate.net |

| Myxothiazols | Thiazole-containing side chain with a terminal amide | Hybrid PKS/NRPS | Myxobacteria | nih.govresearchgate.netnih.gov |

| Cystothiazoles | Bithiazole-containing side chain | Hybrid PKS/NRPS | Myxobacteria | researchgate.net |

| Strobilurins | Varies, but contains the E-β-methoxyacrylate system | Polyketide Synthase (PKS) | Fungi (Basidiomycetes) | nih.govresearchgate.net |

Biosynthetic Pathways of Melithiazol C

Genetic Basis of Melithiazol Biosynthesis

The genetic blueprint for melithiazol production resides in a dedicated biosynthetic gene cluster (BGC). Myxobacteria are known for their large genomes, which accommodate a significant number of BGCs responsible for producing a wide array of specialized metabolites. frontiersin.org

Research has successfully identified and characterized the gene cluster responsible for melithiazol biosynthesis in the myxobacterium Melittangium lichenicola Me l46. researchgate.net A specific DNA region spanning 41,847 base pairs was shown to be directly responsible for the production of melithiazol. researchgate.net This mel gene cluster shows significant similarity in sequence and organization to the myxothiazol (B1677603) (mta) biosynthetic gene cluster from Stigmatella aurantiaca, indicating a shared evolutionary origin. researchgate.netnih.gov

The table below outlines the key open reading frames (ORFs) within the mel gene cluster and their putative functions, largely inferred from their homology to the well-studied myxothiazol cluster.

| Gene (ORF) | Putative Function / Encoded Enzyme | Role in Biosynthesis |

|---|---|---|

| melA | Phosphopantetheinyl transferase | Activation of ACP and PCP domains by transferring the 4'-phosphopantetheine (B1211885) moiety. |

| melB | Polyketide Synthase (PKS) | Catalyzes the initial steps of polyketide chain elongation. |

| melC | PKS/NRPS Hybrid Enzyme | Continues polyketide chain elongation and incorporates non-ribosomal peptide elements. |

| melD | PKS/NRPS Hybrid Enzyme | Further extension and modification of the growing molecular chain. |

| melE | Hydrolase | Involved in the conversion of an amide intermediate to a carboxylic acid prior to methylation. |

| melF | S-adenosyl-L-methionine (SAM)-dependent Methyltransferase | Catalyzes the final methylation step to form the characteristic methyl ester of melithiazol. |

Melithiazol C is the product of a hybrid PKS/NRPS biosynthetic pathway. researchgate.netnih.gov These systems are large, multifunctional enzyme complexes that assemble complex natural products in a manner analogous to an assembly line. mdpi.comnih.gov

Polyketide Synthase (PKS) System : This part of the machinery is responsible for synthesizing the polyketide backbone of the molecule. It utilizes short-chain carboxylic acid derivatives, such as acyl-CoAs, as building blocks (starter and extender units). nih.govsemanticscholar.org The PKS enzymes catalyze the sequential condensation of these units, building the carbon skeleton of the final product. nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) System : This system incorporates amino acids into the growing molecule. mdpi.comnih.gov Unlike ribosomal protein synthesis, NRPSs are not dependent on messenger RNA. Instead, specific domains within the NRPS enzymes recognize, activate, and condense specific amino acids to form peptide bonds. nih.gov

The integration of these two systems allows for the creation of complex hybrid molecules like this compound, which feature both polyketide-derived and amino acid-derived structural elements. researchgate.net

The PKS and NRPS enzymes that constitute the melithiazol biosynthetic pathway are organized into distinct modules. researchgate.netnih.gov Each module is a section of the enzyme responsible for one complete cycle of chain elongation and modification. nih.gov

A typical PKS module contains a set of catalytic domains that select an extender unit, attach it to the growing polyketide chain, and perform optional chemical modifications. researchgate.net Similarly, an NRPS module is responsible for selecting, activating, and incorporating a single amino acid into the peptide chain. nih.govresearchgate.net The linear arrangement of modules on the PKS/NRPS enzymes dictates the sequence of building blocks and thus the final structure of the natural product. This modular architecture is a hallmark of these biosynthetic pathways and allows for a high degree of structural diversity in the resulting compounds. researchgate.net

Enzymatic Mechanisms and Intermediate Transformations

The synthesis of this compound proceeds through a series of enzyme-catalyzed reactions, with each step being performed by a specific domain within the PKS/NRPS modular assembly line.

The catalytic activity of the PKS and NRPS enzymes is dependent on the coordinated action of their constituent domains. Each domain has a highly specialized function in the biosynthetic process.

| Domain | Full Name | System | Function |

|---|---|---|---|

| KS | Ketosynthase | PKS | Catalyzes the Claisen condensation reaction, which elongates the polyketide chain by forming a new carbon-carbon bond. researchgate.net |

| AT | Acyltransferase | PKS | Selects the appropriate acyl-CoA extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transfers it to the ACP domain. researchgate.net |

| ACP | Acyl Carrier Protein | PKS | Carries the growing polyketide chain and the extender units via a tethered 4'-phosphopantetheine arm, presenting them to the various catalytic domains. researchgate.net |

| A | Adenylation | NRPS | Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. nih.gov |

| PCP | Peptidyl Carrier Protein (or Thiolation) | NRPS | Covalently binds the activated amino acid via its 4'-phosphopantetheine arm and presents it for peptide bond formation. nih.gov |

| Ox | Oxidase/Oxygenase | PKS/NRPS | By analogy to the myxothiazol pathway, a monooxygenase-like (MOx) domain is involved in the final chain release mechanism. researchgate.net |

The structural diversity of natural products like melithiazol arises from the specific starter and extender units incorporated by the PKS and NRPS systems. nih.gov While the melithiazol biosynthetic machinery is very similar to that of myxothiazol, it is known to employ a different starter molecule to initiate the assembly process. researchgate.net

A key and well-characterized step in the biosynthesis of melithiazols is the formation of the terminal methyl ester. This feature distinguishes the melithiazols from the corresponding amide found in myxothiazol. researchgate.net The biosynthesis initially proceeds to form an amide intermediate, similar to myxothiazol. However, two dedicated enzymes in the mel cluster, a hydrolase (MelE) and a methyltransferase (MelF), then modify this intermediate. The hydrolase converts the amide to a carboxylic acid, which is then methylated by the MelF enzyme using S-Adenosyl-Methionine (SAM) as the methyl group donor. researchgate.netnih.gov This unique methyltransferase represents a novel subclass of such enzymes. researchgate.net

Unusual Chain Termination Mechanisms

The release of the completed polyketide-peptide chain from the melithiazol megasynthase does not follow the common mechanism of hydrolysis or macrocyclization catalyzed by a terminal thioesterase (TE) domain. Instead, it employs a more complex and unusual termination sequence that is analogous to the one found in myxothiazol biosynthesis. researchgate.net

The process is initiated after the final chain extension. The protein-bound intermediate, still tethered to a carrier protein, is extended with a glycine (B1666218) unit. nih.gov This reaction is catalyzed by MelG, a homolog of the MtaG enzyme from the myxothiazol pathway. nih.gov Following this extension, MelG facilitates an oxidative cleavage of the glycine residue. researchgate.netnih.gov This cleavage event releases the mature melithiazol backbone from the synthetase, yielding a terminal primary amide and a glyoxylate (B1226380) byproduct. researchgate.net This mechanism of oxidative cleavage represents a distinctive strategy for chain termination in PKS/NRPS pathways, bypassing the need for a canonical TE domain for product release.

Post-Assembly-Line Modifications

A key feature that distinguishes melithiazol biosynthesis from that of myxothiazol is the series of enzymatic modifications that occur after the molecule is released from the assembly line. core.ac.uk These post-assembly-line tailoring steps are responsible for converting the initial amide product into the final methyl ester characteristic of this compound. researchgate.net

The terminal amide, formed during the chain termination step, is not the final product. It serves as a substrate for a unique two-step enzymatic cascade that results in the formation of a methyl ester. core.ac.ukresearchgate.net The biosynthetic gene cluster for melithiazol contains two specific genes, melJ and melK, that are absent in the myxothiazol cluster and are dedicated to this conversion. core.ac.uknih.gov

The conversion process begins with the hydrolysis of the terminal amide to a free carboxylic acid intermediate. nih.govsci-hub.se Subsequently, this newly formed acid is methylated to yield the final methyl ester product. nih.govsci-hub.se While an alternative pathway involving the methylation of the amide to an imino-ester intermediate followed by hydrolysis was initially considered, experimental evidence strongly supports the hydrolysis-then-methylation sequence. core.ac.uksci-hub.se This unique mechanism highlights the metabolic versatility of myxobacteria in modifying complex natural products. nih.gov

The conversion of the amide to a methyl ester is catalyzed by two dedicated enzymes: MelJ and MelK. core.ac.uknih.gov

MelJ is a hydrolase belonging to the amidase signature family of enzymes. nih.gov Its specific function is to catalyze the hydrolysis of the primary amide of the released melithiazol precursor into the corresponding free carboxylic acid. nih.govnih.gov The activity of MelJ has been confirmed through in vivo studies where the heterologous expression of the melJ gene in a myxothiazol-producing strain led to the formation of myxothiazol acid. nih.gov

MelK is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. core.ac.uknih.gov It represents a new subclass of methyltransferases, notably lacking a typical SAM binding motif. core.ac.ukresearchgate.net MelK utilizes SAM as a methyl donor to catalyze the methylation of the free carboxylic acid generated by MelJ, completing the formation of the terminal methyl ester. nih.govnih.gov The sequential action of MelJ and MelK was confirmed by in vitro reconstitution experiments, which successfully demonstrated the conversion of myxothiazol A (amide) into its methyl ester form using purified MelJ and MelK enzymes. nih.gov

The kinetic properties of these enzymes suggest a high degree of substrate specificity. nih.gov

| Enzyme | Gene | Enzyme Class | Function | Cosubstrate |

| MelJ | melJ | Hydrolase (Amidase signature family) | Hydrolyzes terminal amide to a free carboxylic acid. nih.govnih.gov | None |

| MelK | melK | Methyltransferase (unusual subclass) | Methylates the free carboxylic acid to a methyl ester. nih.govnih.gov | S-adenosyl-methionine (SAM) nih.gov |

Comparative Biosynthesis with Myxothiazols

The biosynthetic pathways of melithiazols and myxothiazols are highly related, reflecting the structural similarity of the final compounds. researchgate.net Both are products of hybrid PKS/NRPS systems encoded by homologous gene clusters. core.ac.uk However, critical differences in the genetic blueprints lead to distinct chemical entities.

The core assembly lines for both molecules are nearly identical, responsible for constructing the shared structural backbone. researchgate.net The primary divergences occur at the initiation and termination stages of the biosynthesis. Melithiazol biosynthesis begins with a dehydro-isobutyrate starter unit derived from valine, whereas myxothiazol biosynthesis utilizes an isovalerate starter derived from leucine. core.ac.ukresearchgate.net

The most significant distinction lies in the final product tailoring. The myxothiazol pathway terminates with the release of a stable amide (myxothiazol A). nih.gov In contrast, the melithiazol pathway includes the two additional enzymatic steps catalyzed by MelJ and MelK, which convert the initially formed amide into a methyl ester. core.ac.ukresearchgate.net The functional transfer of the melJ and melK genes into a myxothiazol producer was shown to successfully convert the end product, myxothiazol A, into its methyl ester derivative, myxothiazol Z, unequivocally demonstrating the role of these genes in differentiating the two pathways. core.ac.ukresearchgate.net

| Feature | Melithiazol Biosynthesis | Myxothiazol Biosynthesis |

| Biosynthetic Machinery | Hybrid PKS/NRPS System core.ac.uk | Hybrid PKS/NRPS System researchgate.net |

| Starter Unit | Dehydro-isobutyrate (from valine) core.ac.uk | Isovalerate (from leucine) core.ac.ukresearchgate.net |

| Core Structure | Shares an almost identical core region with myxothiazol. researchgate.net | Shares an almost identical core region with melithiazol. researchgate.net |

| Chain Termination | Oxidative cleavage of a glycine adduct, releasing a terminal amide. researchgate.netnih.gov | Oxidative cleavage of a glycine adduct, releasing a terminal amide. researchgate.netnih.gov |

| Final Product Moiety | Methyl Ester researchgate.net | Amide researchgate.net |

| Key Differentiating Genes | Presence of melJ (hydrolase) and melK (methyltransferase) for post-assembly modification. core.ac.uknih.gov | Lacks melJ and melK homologs. core.ac.uk |

Chemical Synthesis and Analogues of Melithiazol C

Total Synthesis Approaches to Melithiazol C

Total synthesis provides a route to access this compound and its stereoisomers, offering precise control over the molecular architecture. researchgate.netcrossref.orgresearchgate.net

Strategic Disconnections and Key Steps

Retrosynthetic analysis of complex molecules like this compound involves strategic disconnections to break the molecule into simpler, achievable fragments or synthons, which correspond to real chemical reagents. slideshare.netox.ac.ukscitepress.org Key disconnections are often planned near functional groups or towards the center of the molecule to yield fragments of reasonable size. slideshare.netox.ac.uk

In the total synthesis of (4R,5S)-Melithiazol C, a key strategy involves the coupling of a chiral aldehyde "left-half" fragment with a thiazole-containing "right-half" fragment. researchgate.net One reported approach utilized a Wittig reaction between a chiral aldehyde and a phosphoranylide derived from a mono-thiazole-type phosphonium (B103445) iodide. researchgate.net Another convergent synthesis strategy for related cystothiazoles and melithiazol B employed Julia coupling between a functionalized aldehyde and an aryl sulfone bearing a bithiazole moiety. nih.gov

Stereoselective Control in Synthesis

Achieving the correct stereochemistry is crucial in the synthesis of natural products like this compound, which possess multiple stereogenic centers. researchgate.netclockss.org Stereoselective control can be exerted through various methods, including the use of chiral starting materials, stereoselective reactions, and enzymatic transformations. clockss.orggoogle.comnih.gov

In the context of this compound synthesis, the use of a chiral aldehyde fragment in coupling reactions is a direct method for incorporating defined stereochemistry into the final product. researchgate.net Stereoselective reduction of ketone precursors and stereoselective epoxy ring opening have also been employed in the synthesis of related natural products containing similar structural motifs, highlighting the importance of controlling stereochemical outcomes at different stages of the synthesis. clockss.org The modular nature of polyketide synthases (PKSs), which are involved in the biosynthesis of myxobacterial compounds, provides insights into how biological systems achieve exquisite stereospecificity and regioselectivity, informing synthetic strategies. nih.gov

Semi-Synthetic Methodologies

Semi-synthetic approaches to this compound typically utilize readily available natural products, such as myxothiazol (B1677603) A, as starting materials and involve chemical modifications to arrive at the target compound. mdpi.comresearchgate.net This can be advantageous when the natural product precursor is more accessible than the fragments required for total synthesis.

Derivatization from Myxothiazol A

Myxothiazol A, a related myxobacterial antibiotic, has served as a starting material for the semi-synthesis of this compound. mdpi.comresearchgate.net This approach leverages the structural similarities between the two compounds. Melithiazol differs from myxothiazol A by the presence of a terminal methyl ester instead of an amide and the absence of the lipophilic heptadienyl side chain. mdpi.comresearchgate.net Semi-synthesis from myxothiazol A involves chemical transformations to modify the side chain and the amide functionality. researchgate.net

Thiazole (B1198619) Ring Cleavage Reactions

A key step in the semi-synthesis of this compound from myxothiazol A involves the cleavage of a thiazole ring. researchgate.netjst.go.jpjst.go.jp One reported method for this transformation is a neighboring-group assisted thiazole-ring cleavage utilizing DIBAL-H (diisobutylaluminum hydride). researchgate.netjst.go.jpjst.go.jp This reductive cleavage opens the thiazole ring, allowing for further modifications. Following the ring cleavage, conversion of the resulting amide functionality to the methyl ester is necessary to complete the synthesis of this compound. researchgate.net This conversion can be achieved via an imino ester intermediate. researchgate.net

Development of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is important for exploring structure-activity relationships and potentially identifying compounds with improved properties. mdpi.com While the limited natural abundance of melithiazols has historically posed challenges for extensive derivatization studies, synthetic and semi-synthetic routes enable the preparation of various analogues. mdpi.com

Modifications can be made to different parts of the this compound structure, including the side chain and the β-methoxyacrylate pharmacophore. Studies on related compounds like melithiazol B and its derivatives have shown that modifications to the ester pharmacophore and the lipophilicity of the molecules can influence their biological activity and cytotoxicity. mdpi.com The synthesis of derivatives with altered side chains, such as vinyl derivatives or methoximes, has also been reported for related compounds, demonstrating the potential for structural variation. mdpi.com The development of new thiazole derivatives in medicinal chemistry highlights the versatility of the thiazole moiety in generating biologically active compounds. nih.govmdpi.com

Methodologies for Structural Modifications

Structural modifications of this compound and related compounds have been explored to understand how changes in the molecule affect its biological activity and other properties. These modifications often focus on key parts of the molecule, such as the polyene chain, the methoxyacrylate moiety, and the thiazole ring system.

Wittig reactions and Julia couplings are prominent methods used in the synthesis of compounds containing carbon-carbon double bonds, crucial components of the polyene structure in this compound and its analogues.

Wittig reactions involve the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. organic-chemistry.org This method has been applied in the synthesis of this compound and related cystothiazoles to construct specific double bonds in the polyene chain. For instance, a Wittig reaction between a chiral aldehyde precursor and a phosphonium iodide derived from a mono-thiazole system afforded (+)-Melithiazol C. researchgate.net Similarly, Wittig reactions have been used in the synthesis of other melithiazol and cystothiazole analogues, often involving the coupling of aldehyde fragments with thiazole-containing phosphonium ylides. researchgate.netclockss.orglookchem.com The stereoselectivity (E/Z ratio) of the resulting double bond in Wittig reactions can vary depending on the ylide reactivity, with stabilized ylides typically favoring the (E)-alkene and non-stabilized ylides favoring the (Z)-alkene. organic-chemistry.org

Julia coupling, specifically the modified Julia olefination, provides an alternative method for carbon-carbon double bond formation, often offering improved stereoselectivity compared to the Wittig method in certain cases. researchgate.netnih.govebi.ac.ukamanote.com This reaction typically involves the coupling of an aldehyde with an aryl sulfone. nih.govebi.ac.uk In the synthesis of cystothiazoles (structurally related to melithiazols), Julia coupling between a functionalized aldehyde and a bithiazole-type sulfone was successfully employed. nih.govebi.ac.uk Modified Julia coupling methods have demonstrated improved selectivity towards the (E)-form of coupled products compared to the Wittig method in the synthesis of cystothiazoles. researchgate.netnih.govebi.ac.ukamanote.com For example, selectivity ratios of 6E/6Z ranging from 20:1 to 26:1 were achieved with modified Julia coupling, in contrast to 4:1 to 6.9:1 obtained with the Wittig method for similar couplings. nih.govebi.ac.ukamanote.com

Data on Stereoselectivity Comparison (Wittig vs. Modified Julia Coupling):

| Coupling Method | E/Z Selectivity (Typical Range) |

| Wittig Reaction | 4:1 to 6.9:1 |

| Modified Julia Coupling | 20:1 to 26:1 |

Cross-metathesis is a powerful olefin functionalization method that allows for the formation of new carbon-carbon double bonds between two different alkenes. sigmaaldrich.com This technique has been utilized in the synthesis of this compound, offering a short and convergent route. researchgate.net A highly E-selective cross-metathesis step has been highlighted as a key transformation in a convergent synthesis of this compound. researchgate.net Cross-metathesis can be applied to vinyl-functionalized thiazoles, providing opportunities for synthesizing complex natural products like melithiazols. researchgate.net Recent advances in ruthenium-based catalysts have enabled stereoselective metathesis reactions, allowing for control over the E:Z ratio of the newly formed alkenes. sigmaaldrich.com

Reductive cleavage reactions have also played a role in accessing this compound from related natural products. A semi-synthesis of this compound has been achieved starting from myxothiazol A, a related myxobacterial natural product. mdpi.comresearchgate.net A key step in this semi-synthesis involves a novel reductive cleavage of a thiazole ring using DIBAL-H (diisobutylaluminum hydride). mdpi.comresearchgate.netjst.go.jp This method allows for the conversion of myxothiazol A into an intermediate that can then be transformed into this compound. mdpi.comresearchgate.net

Enzymatic resolution techniques are valuable for obtaining enantiomerically pure compounds, which is important because the biological activity of natural products like this compound is often stereospecific. nih.gov While direct enzymatic resolution of this compound itself is not explicitly detailed in the provided snippets, enzymatic methods have been applied to precursors or related compounds in the synthesis of melithiazols and cystothiazoles. researchgate.netebi.ac.ukclockss.org

Chemoenzymatic synthesis, combining chemical steps with enzymatic transformations, has been employed for the synthesis of biologically active natural products, including cystothiazoles and melithiazols. researchgate.netebi.ac.ukclockss.org Lipase-catalyzed enantioselective hydrolysis of racemic acetates has been used to obtain optically active intermediates with high enantiomeric excess (ee) in the synthesis of related compounds. researchgate.netebi.ac.ukclockss.org For example, enzymatic resolution using lipase (B570770) in water-saturated organic solvents afforded optically active thiazole derivatives. researchgate.net These enzymatic resolution techniques allow for the preparation of chiral building blocks in high enantiopurity, which are then carried forward in the synthesis of the target natural product or its analogues. clockss.org

Biological Activity and Molecular Mechanisms of Melithiazol C

Inhibition of Eukaryotic Respiratory Chain

The eukaryotic respiratory chain, located in the inner mitochondrial membrane, is essential for ATP production through oxidative phosphorylation. sigmaaldrich.comaopwiki.org It consists of several protein complexes that facilitate electron transport. aopwiki.org Melithiazol C, like other β-methoxyacrylate inhibitors, targets a specific complex within this chain. nih.govresearchgate.netnih.gov

Targeting Cytochrome bc1 Complex (Complex III)

This compound is a potent inhibitor of the cytochrome bc1 complex, also known as Complex III. nih.govresearchgate.netresearchgate.net Complex III plays a critical role in the electron transport chain, catalyzing the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c. nih.govmdpi.comwikipedia.org This process is coupled to the pumping of protons across the inner mitochondrial membrane, contributing to the proton motive force required for ATP synthesis. aopwiki.orgwikipedia.org

Inhibitors of Complex III typically bind to one of two distinct sites: the ubiquinol oxidation site (Qo or QP) or the ubiquinone reduction site (Qi or QN). nih.govmdpi.comwikipedia.org Melithiazol, like myxothiazol (B1677603) and strobilurin A, is classified as a quinone outside inhibitor (QoI), indicating it binds to the Qo site. researchgate.netnih.govmdpi.comwikipedia.org Binding at the Qo site blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and cytochrome bL. wikipedia.org

Spectroscopic Manifestations of Binding (e.g., Cytochrome b Red Shift)

Inhibition of the cytochrome bc1 complex by inhibitors like myxothiazol and melithiazol A can induce characteristic spectroscopic changes in cytochrome b. nih.govresearchgate.net Specifically, these inhibitors cause a red shift in the reduced spectrum of cytochrome b. nih.govresearchgate.net This spectral shift is a result of the inhibitor binding to the Qo site and affecting the redox state and environment of the cytochrome b hemes (bL and bH) within Complex III. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for this compound

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure affect its biological activity. collaborativedrug.com SAR studies on this compound and its derivatives have provided insights into the structural features essential for its inhibitory activity against the respiratory chain. nih.govmdpi.com

Impact of Amide and Ester Moieties on Activity

This compound contains a terminal methyl ester group, in contrast to the amide moiety found in myxothiazol A. researchgate.netresearchgate.netresearchgate.netnih.gov SAR studies comparing this compound derivatives have shown that the nature of this terminal group can significantly impact activity. For example, the amide analog of this compound (referred to as compound 61 in one study) was found to lose antifungal activity, which is linked to its inhibition of the respiratory chain. nih.govmdpi.com This suggests that the ester moiety, or the specific chemical environment it creates, is important for the biological activity of this compound.

Influence of Hydroxy and Ethoxy Substitutions

Further SAR studies on this compound derivatives have investigated the influence of substitutions at specific positions. For instance, a 14-hydroxy derivative (compound 62a) of this compound was reported to lose antifungal activity. nih.govmdpi.com In contrast, the 14-ethoxy derivative (compound 62b) showed good antifungal activity, comparable to this compound, with only slightly increased cytotoxicity. nih.govmdpi.com This indicates that the presence of an ethoxy group at this position is tolerated and allows for the retention of inhibitory activity, whereas a hydroxyl group at the same position abolishes it. The (6Z)-isomer of this compound was also found to be essentially inactive in tested systems, highlighting the importance of the stereochemistry of the double bond for activity. nih.govmdpi.com

Data Table: Biological Activity of this compound Derivatives

| Compound | Description | Antifungal Activity | NADH Oxidation Inhibition (IC50) | Cytotoxicity |

| This compound | Parent compound | Active | 1600 ng/mL nih.govmdpi.com | Moderate |

| Amide Analog | This compound with amide | Lost activity | Not reported | Not reported |

| 14-Hydroxy | This compound with 14-OH | Lost activity | Not reported | Not reported |

| 14-Ethoxy | This compound with 14-OEt | Good activity | Not reported | Slightly increased |

| (6Z)-isomer | Geometric isomer | Essentially inactive | Not reported | Not reported |

Stereochemical Effects on Biological Activity (e.g., (6Z)-isomer inactivity)

Structure-activity relationship studies on this compound derivatives have highlighted the importance of stereochemistry for its biological activity. Specifically, the (6Z)-isomer of this compound has been found to be essentially inactive in all tested systems. mdpi.com This indicates that the specific configuration around the double bond at position 6 is crucial for the compound to exert its biological effects.

Correlation between Lipophilicity and Biological Response

Research suggests a correlation between the lipophilicity of melithiazol derivatives and their biological response, particularly cytotoxicity. Studies on derivatives of melithiazol B have shown that compounds with an ester pharmacophore and a short polar side-chain exhibit high antifungal activity. mdpi.com Generally, cytotoxicity has been observed to decrease significantly with decreasing lipophilicity of these molecules. mdpi.com This suggests that while a certain degree of lipophilicity is necessary for antifungal activity, lower lipophilicity may be associated with reduced toxicity to mammalian cells.

Mechanistic Studies of Antifungal Action

Melithiazols, including this compound, function as potent inhibitors of the electron transport through the cytochrome bc1 complex (Complex III) of the eukaryotic respiratory chain. nih.govmdpi.com This inhibition blocks the transfer of electrons within the bc1 segment, specifically at the ubiquinol oxidation site (Qo or QP), thereby disrupting the generation of ATP and leading to cell death in fungi. nih.govmdpi.com This mechanism of action is shared with other beta-methoxyacrylate inhibitors, such as strobilurins and myxothiazol A. nih.govmdpi.com Melithiazol A, a related compound, has been shown to block electron transport within the bc1-segment and cause a red shift in the reduced spectrum of cytochrome b. nih.gov

Activity against Fungal Pathogens (e.g., Zymoseptoria tritici, Candida utilis)

Melithiazols demonstrate high antifungal activity against a range of fungi. nih.govcapes.gov.br While specific detailed data for this compound's activity against Zymoseptoria tritici and Candida utilis were not extensively detailed in the provided search results, related melithiazols and myxothiazols, which share the same mechanism of action, are known for their broad-spectrum antifungal properties. Myxothiazol A, for instance, exhibits broad antifungal activity. mdpi.com Melithiazol A has reported MIC values against various fungi, including Hansenula anomala and Candida albicans. acs.org Given their shared inhibitory mechanism of the cytochrome bc1 complex, it is expected that this compound would also exhibit activity against fungal pathogens, including those relevant to agriculture and human health.

In Vitro Cellular Activity in Model Systems

Impact on Mammalian Cell Lines in Growth Inhibition Assays

Melithiazols, including this compound, have been evaluated for their impact on mammalian cell lines in growth inhibition assays. Compared to myxothiazol A and its methyl ester, melithiazols generally show less toxicity in growth inhibition assays with mouse cell cultures. nih.govresearchgate.net This reduced mammalian toxicity, despite potent antifungal activity, makes melithiazols interesting candidates for further investigation as potential fungicides with improved safety profiles. mdpi.com

Comparison of Cellular Effects with Myxothiazol A

A key difference highlighted in research is the significantly reduced mammalian toxicity of melithiazols, including this compound, when compared to myxothiazol A. nih.govmdpi.comresearchgate.net Both compound classes are potent inhibitors of the cytochrome bc1 complex and exhibit antifungal activity. nih.govmdpi.com However, the high mammalian toxicity of myxothiazol A has been a limiting factor in the development of its synthetic derivatives. mdpi.com The structural differences, such as the absence of the lipophilic heptadienyl side chain and the presence of a methyl ester in melithiazols compared to the amide in myxothiazol A, are thought to contribute to this difference in mammalian toxicity. mdpi.comresearchgate.net

Here is a table summarizing some comparative biological activities:

| Compound | Antifungal Activity (General) | Mammalian Cytotoxicity (Mouse Cell Cultures) | Mechanism of Action |

| This compound | High | Lower than Myxothiazol A | Cytochrome bc1 inhibition |

| Myxothiazol A | Broad-spectrum | High | Cytochrome bc1 inhibition |

Note: Specific quantitative data for this compound across all these categories compared directly to Myxothiazol A in the same study were not consistently available in the provided snippets, but the general trend of lower mammalian toxicity for melithiazols was reported. nih.govmdpi.comresearchgate.net

Advanced Research Methodologies in Melithiazol C Studies

Recombinant DNA Technology and Genetic Engineering

Heterologous Expression Systems for Melithiazol Production

The production of Melithiazol C is naturally confined to its native producer, the myxobacterium Melittangium lichenicola. However, challenges associated with the cultivation of this and other myxobacteria, such as slow growth rates and complex nutritional requirements, have spurred the development of heterologous expression systems. These systems involve the transfer of the entire melithiazol biosynthetic gene cluster (BGC) into a more genetically tractable and industrially robust host organism. nih.gov

The primary goal of heterologous expression is to achieve efficient and scalable production of this compound. The selection of an appropriate heterologous host is critical and is often guided by factors such as genetic accessibility, precursor availability, and compatibility with the large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) complexes that constitute the melithiazol assembly line. samipubco.com Commonly employed hosts for the expression of myxobacterial natural product pathways include other myxobacteria like Myxococcus xanthus, as well as more conventional hosts like Escherichia coli and various Streptomyces species. researchgate.netresearchgate.net

Successful heterologous expression of the melithiazol BGC would not only streamline its production but also provide a platform for genetic manipulation to elucidate the functions of individual biosynthetic genes and to engineer the pathway for improved yields or the production of novel derivatives. bcrcp.ac.in

Table 1: Key Considerations for Heterologous Host Selection for this compound Production

| Criteria | Description | Potential Host Examples |

| Genetic Tractability | Availability of established genetic tools for transformation, gene knockout, and overexpression. | Escherichia coli, Myxococcus xanthus, Streptomyces coelicolor |

| Precursor Supply | Efficient endogenous pathways for providing the necessary starter and extender units for PKS/NRPS biosynthesis. | Myxococcus xanthus, Streptomyces species |

| Post-Translational Modification | Ability to correctly process and activate the PKS/NRPS enzymes, such as phosphopantetheinylation. | Most bacterial hosts |

| Growth Characteristics | Rapid growth rate and suitability for large-scale fermentation. | Escherichia coli, Bacillus subtilis |

| Product Tolerance & Export | Intrinsic mechanisms to tolerate and secrete the produced secondary metabolite. | Streptomyces species |

Manipulation of Biosynthetic Gene Clusters for Analog Generation

The modular nature of the PKS/NRPS enzymes in the melithiazol biosynthetic pathway presents a remarkable opportunity for the generation of novel analogs through genetic engineering. mdpi.com By modifying the genes within the cluster, researchers can alter the structure of the final product, potentially leading to compounds with improved biological activity, altered target specificity, or enhanced pharmacokinetic properties. nih.gov

One of the primary strategies for analog generation is the targeted manipulation of specific domains within the PKS/NRPS megasynthases. For instance, altering the acyltransferase (AT) domain's substrate specificity can lead to the incorporation of different extender units into the polyketide backbone. nih.govnih.gov Similarly, site-directed mutagenesis of ketoreductase (KR) domains can change the stereochemistry of hydroxyl groups, a critical factor in the biological activity of many polyketides. nih.gov

Furthermore, the exchange of entire modules or domains between different PKS/NRPS assembly lines, a technique known as combinatorial biosynthesis, can be employed to create hybrid molecules that combine structural features from different natural products. While challenging, this approach holds immense potential for generating diverse chemical libraries based on the melithiazol scaffold. researchgate.net

Table 2: Strategies for this compound Analog Generation via BGC Manipulation

| Genetic Manipulation Technique | Target Domain/Gene | Expected Outcome |

| Site-Directed Mutagenesis | Acyltransferase (AT) | Incorporation of non-native extender units. |

| Ketoreductase (KR) | Altered stereochemistry of hydroxyl groups. | |

| Condensation (C) or Ketosynthase (KS) | Modified peptide or polyketide chain elongation. | |

| Domain Swapping | AT, KR, or other tailoring domains | Introduction of novel functional groups or stereochemistries. |

| Module Swapping | Entire PKS or NRPS modules | Creation of hybrid polyketide-peptide structures. |

| Gene Knockout | Tailoring enzyme genes (e.g., methyltransferases) | Production of demethylated or otherwise modified analogs. |

Bioinformatic Analysis of Gene Clusters

Bioinformatic analysis of the melithiazol biosynthetic gene cluster is fundamental to understanding its function and evolutionary context. The complete sequence of the melithiazol BGC from Melittangium lichenicola has been elucidated and is available in public databases, providing a rich dataset for computational analysis. science.gov The cluster spans approximately 42 kilobase pairs and encodes a hybrid PKS/NRPS system. nih.gov

Detailed bioinformatic assessment of the open reading frames (ORFs) within the cluster allows for the prediction of the function of each encoded protein based on sequence homology to characterized enzymes. This includes identifying the core PKS and NRPS modules, as well as ancillary enzymes responsible for tailoring reactions such as methylation and oxidation. nih.gov Sequence alignment and phylogenetic analysis can reveal the evolutionary relationships between the melithiazol cluster and those responsible for the biosynthesis of structurally related compounds, such as myxothiazol (B1677603). nih.gov

Genome Mining for Novel Metabolites and Pathways

Genome mining is a powerful bioinformatic approach used to identify novel biosynthetic gene clusters that may produce previously undiscovered natural products. By searching newly sequenced microbial genomes for sequences homologous to key biosynthetic genes from the melithiazol cluster, such as the PKS and NRPS domains, researchers can uncover pathways that may produce melithiazol-like compounds.

This in silico screening approach accelerates the discovery of new natural products by prioritizing organisms for cultivation and chemical analysis. The identification of novel melithiazol-like BGCs can also provide insights into the diversity of chemical structures that can be generated by this family of biosynthetic pathways and may reveal novel enzymatic functions that can be harnessed for synthetic biology applications.

Computational Approaches in Understanding this compound Interactions

Computational modeling provides invaluable insights into the molecular interactions between this compound and its biological target, the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain. These in silico methods complement experimental data by providing a detailed, atomistic view of the binding process, which can guide the design of new, more potent inhibitors.

Molecular docking is a widely used computational technique to predict the preferred binding mode of a ligand to a receptor. In the context of this compound, docking studies can be used to model its interaction with the Qo binding site of the cytochrome bc1 complex. These models can help to identify key amino acid residues that are crucial for binding and to rationalize the structure-activity relationships of different melithiazol analogs.

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor interaction. By simulating the movement of atoms over time, MD can be used to assess the stability of the docked pose of this compound in the binding site and to characterize the conformational changes that may occur upon binding. researchgate.net Furthermore, advanced computational methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be employed to calculate the binding free energy, providing a quantitative estimate of the binding affinity. mdpi.com These computational approaches are instrumental in understanding the precise mechanism of action of this compound and in the rational design of novel inhibitors of the cytochrome bc1 complex. nih.gov

Future Research Directions for Melithiazol C

Elucidation of Remaining Biosynthetic Enzyme Functions

The biosynthesis of melithiazol is known to originate from a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. researchgate.netcore.ac.uk This megasynthetase is responsible for assembling the molecule's backbone from amino acid and short-chain carboxylic acid precursors. core.ac.uk The biosynthetic gene cluster from Melittangium lichenicola has been identified, revealing a modular architecture similar to that of the related compound myxothiazol (B1677603). researchgate.net

Key enzymatic steps, such as the formation of the characteristic thiazole (B1198619) ring, are understood to involve heterocyclization (HC) and oxidation (Ox) domains within the NRPS modules. core.ac.uk However, the precise mechanisms and substrate specificities of several enzymes require further investigation. Future research should focus on:

Characterization of Tailoring Enzymes: The final steps in melithiazol biosynthesis, particularly the formation of the methyl ester, are catalyzed by specialized tailoring enzymes. An unusual S-adenosyl-L-methionine (SAM)-dependent methyltransferase and a hydrolase are involved in converting an amide intermediate to the final ester. researchgate.net While these enzymes have been identified, detailed kinetic studies and structural biology are needed to fully understand their novel catalytic mechanisms.

Domain Function Confirmation: The functions of some domains within the PKS/NRPS assembly line are currently proposed based on homology. researchgate.net For instance, the exact mechanism for the release of the final product from the megasynthetase requires more direct experimental evidence to confirm the proposed models. researchgate.net In-vitro reconstitution of key enzymatic modules and site-directed mutagenesis would provide definitive evidence for the function of individual catalytic domains.

Starter Unit Activation: The biosynthesis utilizes isovalerate as a starter molecule, which is derived from an amino acid. core.ac.uk The specific enzymes responsible for the activation and loading of this starter unit onto the PKS module warrant more detailed biochemical characterization to fully map the initiation phase of the biosynthetic pathway. core.ac.uk

Exploration of Novel Melithiazol C Analogues with Modulated Biological Activities

The existing natural melithiazols exhibit variations in their biological profiles, with differing antifungal activity and toxicity levels compared to related compounds like myxothiazol. nih.gov This natural diversity highlights the potential for generating novel analogues with improved properties. The thiazole moiety, in particular, is a common feature in molecules with a wide range of biological activities and serves as a valuable scaffold for synthetic modification. nih.gov

Future research efforts in this area should include:

Combinatorial Biosynthesis: Leveraging the modular nature of the PKS/NRPS biosynthetic pathway offers a powerful route to new analogues. Genetic engineering of the melithiazol gene cluster, such as by swapping catalytic domains with those from other myxobacterial pathways, could lead to the production of novel derivatives with altered side chains or stereochemistry.

Precursor-Directed Biosynthesis: Feeding the producing organism, Melittangium lichenicola, with synthetic analogues of the natural starter and extender units could result in their incorporation into the final structure, yielding a range of new melithiazol variants.

Total Synthesis and Chemical Modification: A robust total synthesis route would enable the creation of analogues that are inaccessible through biological methods. This would allow for systematic modification of the β-methoxyacrylate toxophore, the thiazole ring, and the polyketide side chain to conduct detailed structure-activity relationship (SAR) studies. The goal would be to identify modifications that enhance antifungal potency while potentially reducing off-target effects. nih.gov

Advanced Mechanistic Investigations of Cytochrome bc1 Complex Inhibition

This compound functions by inhibiting the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain. nih.govrsc.org This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c. nih.gov Melithiazols, like the related myxothiazol, are known to bind to the Qo (ubiquinol oxidation) site of the complex, thereby blocking the electron transport chain and halting ATP production. nih.govnih.gov

To refine our understanding of this inhibitory mechanism, advanced investigations are necessary:

High-Resolution Structural Biology: Obtaining crystal or cryo-EM structures of this compound bound to the cytochrome bc1 complex from various organisms (e.g., fungal pathogens and non-target species) is a high-priority goal. Such structures would reveal the precise molecular interactions—hydrogen bonds, hydrophobic contacts, and steric constraints—that govern binding affinity and specificity.

Kinetic and Biophysical Analysis: Advanced kinetic studies, such as pre-steady-state kinetics, can dissect the individual steps of the Q-cycle mechanism and pinpoint exactly how this compound binding disrupts electron transfer between the Rieske iron-sulfur protein and cytochrome b. nih.govresearchgate.net Techniques like isothermal titration calorimetry (ITC) can provide detailed thermodynamic data on inhibitor binding.

Computational Modeling: Molecular dynamics simulations can complement structural data by providing insights into the dynamic conformational changes that occur within the bc1 complex upon inhibitor binding. nih.gov These models can help predict how specific mutations in the Qo binding pocket might confer resistance, a critical aspect for the long-term viability of any agrochemical.

Translational Research Perspectives in Agrochemical and Biotechnological Applications

The potent antifungal activity of melithiazols positions them as promising leads for the development of new agrochemicals. nih.gov The cytochrome bc1 complex is a well-established and commercially validated target for fungicides. rsc.orgmdpi.com

Future translational research, excluding clinical human trials, should focus on:

Development as Biofungicides: Research should be directed towards evaluating the efficacy of this compound and its optimized analogues against a broad range of plant pathogenic fungi. This includes formulation studies to improve stability and delivery in field conditions, as well as investigations into the spectrum of activity and potential for resistance development. researchgate.net

Biotechnological Tools: The biosynthetic machinery of melithiazol itself is a valuable biotechnological asset. The novel enzymes within its pathway, such as the unique methyltransferase, could be harnessed as biocatalysts for specific chemical transformations in other applications. researchgate.net

Research Probes: As a highly specific inhibitor of the bc1 complex, this compound can serve as a valuable chemical probe in fundamental research to study mitochondrial respiration, cellular bioenergetics, and the physiological consequences of disrupting the electron transport chain in various biological systems.

Integration of Omics Technologies for Comprehensive Understanding

A holistic, systems-level understanding of this compound can be achieved through the application of modern "omics" technologies. researchgate.netfrontiersin.org Integrating genomics, transcriptomics, proteomics, and metabolomics will provide a comprehensive view of both the compound's production and its effects. agronomyjournals.com

Key applications of an integrated omics approach include:

Understanding Biosynthesis Regulation (Genomics, Transcriptomics): By analyzing the genome of Melittangium lichenicola and its transcriptome under various culture conditions, researchers can uncover the regulatory networks that control the expression of the melithiazol biosynthetic gene cluster. This knowledge could be used to optimize fermentation conditions for improved production yields.

Elucidating Cellular Responses (Proteomics, Metabolomics): Treating a target fungal pathogen with this compound and subsequently analyzing its proteome and metabolome can reveal the broader cellular response to respiratory inhibition. agronomyjournals.com This could identify secondary effects, stress response pathways, and potential mechanisms of resistance that go beyond the primary target. agronomyjournals.com

Discovering New Natural Products (Metabolomics): Advanced metabolomic profiling of the producing myxobacterium may lead to the discovery of previously undetected minor analogues of melithiazol, providing new chemical diversity for biological screening. agronomyjournals.com

By pursuing these integrated research directions, the scientific community can build upon the existing knowledge of this compound to fully elucidate its biosynthesis, refine its mechanism of action, and explore its potential for valuable real-world applications.

Q & A

Q. What experimental approaches are used to elucidate the biosynthesis pathway of Melithiazol C?

this compound biosynthesis involves hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems. Key steps include:

- Modular enzyme analysis : Mapping PKS/NRPS domains (e.g., ketosynthase, adenylation, methyltransferase) via gene cluster sequencing and heterologous expression .

- Isotopic labeling : Tracing carbon and nitrogen incorporation using - or -labeled precursors to confirm biosynthetic intermediates .

- Enzyme kinetics : Characterizing methyltransferase activity through in vitro assays with S-adenosylmethionine (SAM) as a cofactor .

Q. Which analytical techniques are critical for structural characterization of this compound and its derivatives?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : -, -, and 2D NMR (COSY, HSQC) resolve planar structures and stereochemistry .

- High-resolution mass spectrometry (HR-MS) : Confirms molecular formulas (e.g., ESI-TOF with <2 ppm mass accuracy) .

- LC-MS/MS : Validates purity and quantifies yield using ICH-compliant protocols (linearity range: 0.1–100 µg/mL; precision RSD <5%) .

Q. How can researchers design reproducible assays to assess this compound’s bioactivity?

- Dose-response studies : Use standardized MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) with triplicate technical replicates .

- Control groups : Include reference antibiotics (e.g., vancomycin) and solvent controls (DMSO ≤1% v/v) to minimize false positives .

- Data normalization : Express activity as % inhibition relative to negative controls, applying ANOVA with post-hoc Tukey tests (p<0.05) .

Advanced Research Questions

Q. How do evolutionary analyses of PKS/NRPS gene clusters inform the engineering of this compound analogs?

Comparative genomics reveals conserved domains and evolutionary divergence:

- Phylogenetic profiling : Align this compound’s gene cluster (e.g., mel loci) with related systems like myxothiazol to identify modular swaps for hybrid biosynthesis .

- CRISPR-Cas9 editing : Knock out methyltransferase domains (e.g., melM) to produce demethylated analogs, then assess bioactivity shifts .

- Heterologous expression : Clone mel clusters into E. coli BAP1 for heterologous production, optimizing promoter strength (e.g., T7 or ermE) .

Q. What strategies resolve contradictions in data between biosynthetic predictions and observed metabolite profiles?

- Retro-biosynthetic analysis : Compare in silico predictions (e.g., antiSMASH) with LC-HRMS metabolomics data to identify "missing" intermediates due to pathway branching .

- Isotope ratio analysis : Use - or -labeling to detect non-enzymatic degradation or shunt pathways .

- Multi-omics integration : Correlate transcriptomic data (RNA-seq) with metabolomic profiles to validate enzyme expression timing .

Q. How can hybrid PKS/NRPS systems be optimized for scalable this compound production?

- Fermentation optimization : Adjust pH (6.5–7.2), dissolved oxygen (>30%), and carbon sources (e.g., glycerol vs. glucose) in Myxococcus xanthus cultures to enhance titers .

- Precursor-directed biosynthesis : Feed fluorinated or azide-modified amino acids to generate semi-synthetic derivatives .

- Metabolic engineering : Overexpress NADPH-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase) to sustain redox-heavy steps (e.g., α-hydroxylation) .

Methodological Tables

Table 1. Key Enzymes in this compound Biosynthesis

| Enzyme Domain | Function | Evidence |

|---|---|---|

| PKS Ketosynthase (KS) | Chain elongation via decarboxylative condensation | |

| NRPS Adenylation (A) | Substrate activation (e.g., glycine, cysteine) | |

| Methyltransferase (MT) | SAM-dependent methylation at C-3 position |

Table 2. Validation Parameters for LC-MS/MS Analysis (Adapted from ICH Guidelines)

| Parameter | Requirement |

|---|---|

| Linearity | R ≥0.99 over 0.1–100 µg/mL |

| Precision | Intra-day RSD ≤5% |

| Accuracy | Recovery 95–105% |

| LOD/LOQ | 0.03 µg/mL / 0.1 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.